N-Sinapoyldopamine

Description

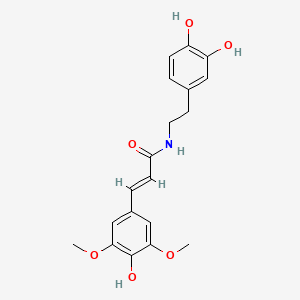

N-Sinapoyldopamine is a conjugate of dopamine and sinapic acid, characterized by the esterification of dopamine’s amine group with the sinapoyl moiety. This compound is structurally notable for its phenolic hydroxyl groups (from dopamine) and the sinapoyl group’s methoxy and hydroxycinnamate functionalities .

This compound is implicated in plant biochemistry and pharmacology, where similar phenolic amides often exhibit antioxidant, anti-inflammatory, or neuromodulatory properties. Its synthesis and applications, however, are less documented compared to other dopamine derivatives, necessitating comparative analysis with structurally related compounds.

Properties

CAS No. |

220957-88-0 |

|---|---|

Molecular Formula |

C19H21NO6 |

Molecular Weight |

359.4 g/mol |

IUPAC Name |

(E)-N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide |

InChI |

InChI=1S/C19H21NO6/c1-25-16-10-13(11-17(26-2)19(16)24)4-6-18(23)20-8-7-12-3-5-14(21)15(22)9-12/h3-6,9-11,21-22,24H,7-8H2,1-2H3,(H,20,23)/b6-4+ |

InChI Key |

IHPKYZSMSPBNQE-GQCTYLIASA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)NCCC2=CC(=C(C=C2)O)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CC(=O)NCCC2=CC(=C(C=C2)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Sinapoyldopamine can be synthesized through the reaction of sinapic acid with dopamine. The reaction typically involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This would include the use of efficient coupling agents, solvents, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-Sinapoyldopamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are reactive intermediates.

Reduction: The compound can be reduced to its corresponding amine.

Substitution: It can undergo substitution reactions at the aromatic ring or the amide nitrogen.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: It is used as a precursor for the synthesis of other bioactive compounds.

Biology: It has been investigated for its role in plant defense mechanisms and as a signaling molecule.

Medicine: Research has shown its potential as an antioxidant and anti-inflammatory agent.

Industry: It is explored for its use in the development of functional materials and coatings due to its adhesive properties.

Mechanism of Action

N-Sinapoyldopamine exerts its effects through various molecular targets and pathways:

Beta-Adrenoceptors: It acts as an agonist at beta-adrenoceptors, leading to the activation of cyclic adenosine monophosphate (cAMP) signaling pathways.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species (ROS).

Anti-Inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Dopamine Derivatives

Structural and Functional Differences

The table below summarizes key structural and functional attributes of N-Sinapoyldopamine, 6-Nitrodopamine, and N-Biotinyl Dopamine:

Key Observations:

- 6-Nitrodopamine’s nitro group modifies electronic properties, possibly affecting dopamine receptor binding or redox activity . N-Biotinyl Dopamine’s biotin tag enables streptavidin-based detection, making it valuable in proteomics and cellular tracking .

Molecular Weight :

- N-Biotinyl Dopamine has the highest molecular weight (421.51 g/mol) due to the biotin moiety, whereas 6-Nitrodopamine is the lightest (210.18 g/mol).

This compound :

- Limited direct studies are cited in the evidence, but its structural analogs (e.g., hydroxycinnamic acid amides) are known for radical-scavenging activity in plants. The sinapoyl group may enhance stability against enzymatic degradation compared to unmodified dopamine .

6-Nitrodopamine :

- Acts as a dopamine receptor modulator, with the nitro group altering binding affinity. Studies suggest it may mimic or antagonize dopamine’s effects in neurotransmitter pathways, offering insights into Parkinson’s disease and schizophrenia .

N-Biotinyl Dopamine :

- Used to label dopamine-binding proteins in pull-down assays. Its biotinylation allows for sensitive detection via avidin conjugates, facilitating research into dopamine receptor localization and interaction networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.